Flemichin D

Übersicht

Beschreibung

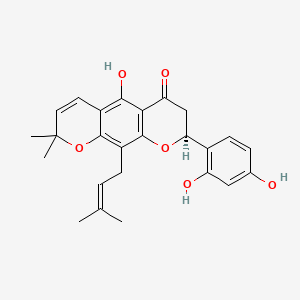

Flemichin D is a naturally occurring flavonoid compound primarily isolated from the plant Flemingia philippinensis . It is known for its significant biological activities, including anti-inflammatory and estrogenic properties . The molecular formula of this compound is C25H26O6, and it has a molecular weight of 422.47 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Flemichin D involves the extraction of the compound from the roots of Flemingia philippinensis using methanolic extraction . The process includes the following steps:

Extraction: The roots of Flemingia philippinensis are dried and ground into a fine powder. The powder is then subjected to methanolic extraction to obtain the crude extract.

Fractionation: The crude extract is fractionated using various chromatographic techniques, such as column chromatography, to isolate this compound.

Purification: The isolated compound is further purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures the efficient and high-yield production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Flemichin D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydroflavonoids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Flemichin D has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and their derivatives.

Wirkmechanismus

Flemichin D exerts its effects through multiple molecular targets and pathways:

Estrogen Receptor Modulation: This compound acts as a partial agonist and antagonist of estrogen receptors, modulating estrogenic activity in the body.

Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation through pathways such as the PI3K–Akt signaling pathway.

Cytotoxic Activity: This compound exhibits cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer research.

Vergleich Mit ähnlichen Verbindungen

Flemichin D is compared with other similar compounds, such as:

Flemichin E: Another flavonoid isolated from Flemingia macrophylla, known for its estrogenic and anti-inflammatory activities.

Naringenin: A flavonoid with similar anti-inflammatory properties but different molecular targets and pathways.

Genistein: An isoflavonoid with estrogenic activity, commonly found in soy products.

Uniqueness

This compound is unique due to its dual role as an estrogen receptor modulator and anti-inflammatory agent, making it a versatile compound for various therapeutic applications .

List of Similar Compounds

- Flemichin E

- Naringenin

- Genistein

- Chrysophanol

- Orobol

Biologische Aktivität

Flemichin D is a chromone-like compound with notable biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the synthesis, biological activities, and research findings surrounding this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a chromone derivative with the molecular formula and a molecular weight of 442.48 g/mol. Its structure, characterized by a chromone backbone, contributes to its diverse biological activities.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals that can cause oxidative stress, leading to various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : this compound is believed to modulate the expression of enzymes that produce reactive oxygen species (ROS), thereby reducing oxidative stress in cells. It enhances the activity of antioxidant enzymes and decreases lipid peroxidation.

- Quantitative Analysis : The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay, where it demonstrated an EC50 value comparable to established antioxidants like Trolox.

2. Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-κB.

- Mechanism : It reduces the production of inflammatory mediators like IL-6 and TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This inhibition is crucial for managing chronic inflammatory diseases.

- Case Study : In vitro studies demonstrated that treatment with this compound significantly decreased the levels of these cytokines in a dose-dependent manner.

Potential Anticancer Properties

Recent studies suggest that this compound may have anticancer properties through apoptosis induction in cancer cell lines.

- Research Findings : In experiments involving human cancer cell lines, this compound was found to induce apoptosis via mitochondrial pathways, leading to increased caspase activity.

- Table of Cell Lines Tested :

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.0 | Apoptosis induction |

| MCF-7 (Breast) | 12.5 | Caspase activation |

| A549 (Lung) | 18.0 | Mitochondrial pathway activation |

Eigenschaften

IUPAC Name |

(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(17)21)15-8-6-14(26)11-18(15)27/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVFCZXJTRKRPI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972561 | |

| Record name | 8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57096-07-8 | |

| Record name | Flemichin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.